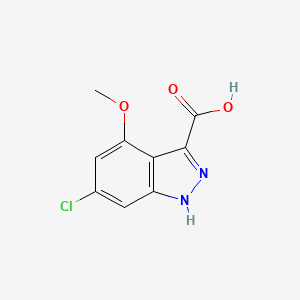

6-chloro-4-methoxy-1H-indazole-3-carboxylic acid

Descripción general

Descripción

6-chloro-4-methoxy-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often found in various pharmaceuticals and agrochemicals

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-methoxy-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-4-methoxyaniline with ethyl oxalyl chloride to form an intermediate, which is then cyclized using a base such as sodium ethoxide. The resulting product is then hydrolyzed to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Análisis De Reacciones Químicas

Carboxylic Acid Derivatives

The carboxylic acid group undergoes esterification and amidation. In a representative protocol, ethyl esters were synthesized by refluxing the acid with ethanol and sulfuric acid (85% yield observed in analogous indazole-3-carboxylic acid derivatives) .

Reduction of the Carboxylic Acid

Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the carboxylic acid to the corresponding alcohol. For example, 6-methoxy-4-methyl-1H-indazole-3-carboxylic acid was reduced to 6-methoxy-4-methyl-1H-indazole-3-methanol under similar conditions.

Electrophilic Aromatic Substitution

The indazole ring undergoes regioselective electrophilic substitution. Nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°C predominantly yields 5-nitro derivatives due to the electron-donating methoxy group.

| Electrophile | Conditions | Major Product |

|---|---|---|

| NO<sub>2</sub><sup>+</sup> | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 6-Chloro-4-methoxy-5-nitro-1H-indazole-3-carboxylic acid |

| Br<sub>2</sub> | FeBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub> | 6-Chloro-4-methoxy-5-bromo-1H-indazole-3-carboxylic acid |

Cross-Coupling Reactions

The chlorine substituent participates in palladium-catalyzed couplings. For example, Suzuki-Miyaura reactions with arylboronic acids proceed under optimized conditions:

| Substrate | Boronic Acid | Catalyst | Solvent | Yield |

|---|---|---|---|---|

| 6-Chloro-4-methoxy-1H-indazole-3-carboxylic acid | 4-Methoxyphenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub> | Toluene/EtOH (1:1), 130°C | 17% |

This reaction installs aryl groups at the 5-position, though yields are moderate due to steric hindrance .

Oxidation and Decarboxylation

The methoxy group resists oxidation under standard conditions (e.g., KMnO<sub>4</sub>), but the carboxylic acid undergoes decarboxylation at elevated temperatures (200°C, Cu/quinoline) to form 6-chloro-4-methoxy-1H-indazole.

Biological Activity via Structural Modifications

Derivatives of this compound show antitumor potential. For instance, introduction of a 4-CF<sub>3</sub> group at the 5-position via cross-coupling yielded a derivative with IC<sub>50</sub> = 5.15 µM against K562 leukemia cells .

| Derivative | Modification | Biological Activity (IC<sub>50</sub>) |

|---|---|---|

| 6o | 5-(4-CF<sub>3</sub>-phenyl) | 5.15 µM (K562), 33.2 µM (HEK-293) |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Anti-inflammatory and Anti-cancer Properties

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating inflammatory diseases and cancer. Research has shown that derivatives of indazole, including 6-chloro-4-methoxy-1H-indazole-3-carboxylic acid, exhibit potent anti-cancer activity by inducing apoptosis in cancer cells and modulating key signaling pathways such as the p53/MDM2 pathway .

Case Study: Antitumor Efficacy

In a recent study, derivatives related to this compound demonstrated significant inhibitory effects against various cancer cell lines, with an IC₅₀ value of 5.15 µM against K562 cells, indicating its potential as a low-toxicity anticancer agent .

Biochemical Research

Enzyme Inhibition Studies

The compound is utilized in biochemical studies to explore enzyme inhibition mechanisms. Its structural characteristics allow it to interact effectively with specific enzymes, thereby providing insights into biochemical pathways and disease mechanisms .

Mechanism of Action

The presence of the chlorine atom enhances the compound's reactivity, making it a valuable tool for studying enzyme kinetics and inhibition patterns. This can be particularly useful in understanding diseases related to enzyme dysfunction .

Material Science

Development of New Materials

this compound is being investigated for its potential applications in material science, including the development of polymers and coatings. Its unique chemical properties may facilitate the creation of materials with specific functionalities .

Agricultural Chemistry

Agrochemical Applications

Research is ongoing into the role of this compound in developing agrochemicals such as herbicides and fungicides. Its efficacy in protecting crops against pests and diseases could contribute to more sustainable agricultural practices .

Analytical Chemistry

Use in Analytical Techniques

This compound is employed in various analytical methods, including chromatography and spectroscopy, to identify and quantify other compounds within complex mixtures . Its stability and reactivity make it suitable for use as a reference standard in analytical laboratories.

Mecanismo De Acción

The mechanism of action of 6-chloro-4-methoxy-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.

Comparación Con Compuestos Similares

Similar Compounds

- 4-methoxy-1H-indazole-3-carboxylic acid

- 6-chloro-1H-indazole-3-carboxylic acid

- 4-chloro-1H-indazole-3-carboxylic acid

Uniqueness

6-chloro-4-methoxy-1H-indazole-3-carboxylic acid is unique due to the presence of both chloro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.

Actividad Biológica

6-Chloro-4-methoxy-1H-indazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and therapeutic potentials, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 226.62 g/mol. The compound features a chloro group at the 6-position, a methoxy group at the 4-position, and a carboxylic acid functional group at the 3-position of the indazole ring. These structural elements contribute to its unique chemical properties and biological activities.

The mechanism of action for this compound involves its interaction with various molecular targets:

- Enzyme Inhibition : The chloro and methoxy groups enhance binding affinity to specific enzymes, potentially inhibiting their activity by blocking active sites or altering enzyme conformation.

- Receptor Modulation : Its structural features allow it to interact with receptors, which may lead to modulation of signaling pathways involved in various biological processes .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Indazole derivatives, including this compound, have demonstrated significant antitumor effects. For instance, studies have shown that compounds with similar structures can inhibit tumor growth in various cancer models. The following table summarizes some findings related to its antitumor activity:

| Compound | Target | IC50 (nM) | Model |

|---|---|---|---|

| 81c | PLK4 | <10 | Mouse model of colon cancer |

| 82a | Pim-1/2/3 | 0.4/1.1/0.4 | Cell line assays |

| 83 | Multiple myeloma | 640 | MM1.S cell line |

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation .

Neuroprotective Effects

Preliminary research indicates potential neuroprotective effects in models of autoimmune diseases. The compound has shown promise in reducing oxidative stress and inflammation in neuronal cells, suggesting a role in neuroprotection .

Case Studies

Several case studies highlight the effectiveness of indazole derivatives in clinical settings:

- Case Study on Cancer Therapy : A derivative similar to this compound was evaluated in patients with BRAFV600-mutant melanoma, demonstrating significant antitumor activity while being well-tolerated at doses up to 400 mg twice daily .

- Study on Inflammation : In a model of endometriosis, treatment with an indazole derivative led to a significant reduction in hypoxia-induced inflammation markers, showcasing its potential as an anti-inflammatory agent .

Propiedades

IUPAC Name |

6-chloro-4-methoxy-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O3/c1-15-6-3-4(10)2-5-7(6)8(9(13)14)12-11-5/h2-3H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPIXUUFPGUGQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=NN2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646243 | |

| Record name | 6-Chloro-4-methoxy-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-91-2 | |

| Record name | 6-Chloro-4-methoxy-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.